N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The compound N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological applications, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-(3-methylphenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-16-6-5-7-17(14-16)24-20-19-15-23-28(18-8-3-2-4-9-18)21(19)26-22(25-20)27-10-12-29-13-11-27/h2-9,14-15H,10-13H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFIYXQNLTULKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with CAS number 946216-61-1, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and as an anti-cancer agent. This article explores its biological activity, synthesizing relevant data from various studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N6O |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 946216-61-1 |
| SMILES | O=C(NC1CCOCC1)C2=CC=CC=C2N=C(C)N3C=CC=N3C(=O)N2C=CC=C2 |
Anticancer Activity
Recent studies indicate that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising anti-proliferative effects against various cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer) with IC50 values in the low micromolar range .
Case Study: EGFR Inhibition
A study on similar pyrazolo[3,4-d]pyrimidine compounds demonstrated that they act as epidermal growth factor receptor (EGFR) inhibitors. Compound 12b , a close analog, showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating its potential in targeting resistant cancer forms .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines are known to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : Flow cytometric analyses have revealed that these compounds can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M) .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory activities. Research has shown that certain derivatives can inhibit COX enzymes in vitro, suggesting a potential therapeutic application in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by:
- The presence of the morpholine ring which enhances solubility and bioavailability.
- Substituents on the phenyl rings that can modulate potency and selectivity towards specific targets.
Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities, primarily due to its structural characteristics that allow it to interact with various biological targets.
Antiviral Activity
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives, including this compound, possess antiviral properties. They have been evaluated for efficacy against viruses such as herpes simplex virus type-1 (HSV-1) and other viral pathogens. For instance, certain derivatives demonstrated significant antiviral activity at low micromolar concentrations, indicating their potential as antiviral agents in therapeutic settings .
Inhibition of Enzymes
The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase and carbonic anhydrase. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and glaucoma. The structure-activity relationship (SAR) studies have highlighted the importance of specific substituents in enhancing inhibitory potency .
Synthesis and Structural Modifications
The synthesis of N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps that can be optimized to improve yield and purity. The following methods have been explored:
- Multi-step Synthesis : Various synthetic routes have been developed to produce this compound efficiently. These include the use of microwave-assisted synthesis techniques which have been shown to reduce reaction times significantly while improving yields.
- Structural Variations : Modifications at different positions on the pyrazolo[3,4-d]pyrimidine scaffold can lead to derivatives with enhanced biological activity. For example, substituting different aryl groups or varying the morpholine moiety can yield compounds with improved selectivity and potency against target enzymes or viruses .
Case Studies and Experimental Findings
A number of studies have documented the efficacy and safety profiles of this compound:
Comparison with Similar Compounds
Key Physicochemical Properties (Inferred from Isomer Data):
A closely related isomer, N-(2-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound ID: G932-0131), shares similar features and provides insight into likely properties :
- Molecular Formula : C₂₂H₂₂N₆O
- Molecular Weight : 386.46 g/mol
- logP : 4.586 (indicative of high lipophilicity)
- Hydrogen Bond Donors/Acceptors: 1/4
- Polar Surface Area : 52.379 Ų
The 3-methylphenyl substituent at the 4-amine position and the morpholine group at position 6 are critical for modulating solubility and target interactions. The absence of explicit bioactivity data necessitates comparisons with structurally similar compounds.
Structural and Functional Analogues
Key Observations
A. Substituent Impact on Bioactivity
- Morpholine Derivatives : The morpholine group enhances solubility and kinase binding. For example, Ritlecitinibum () leverages morpholine for channel modulation, while the target compound’s morpholin-4-yl group may similarly improve target engagement .
- Aryl and Alkyl Modifications :
C. Physicochemical Properties
- Melting Points : Analogs like SI388 (mp 169–171°C) and 3f (mp 208°C) show that bulkier substituents increase crystallinity .
Unresolved Questions and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
